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Compound of Interest

Compound Name: 6-Methyinicotinic acid

Cat. No.: B142956

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural, vibrational, and
electronic properties of 6-Methylnicotinic acid, a key intermediate in the synthesis of the non-
steroidal anti-inflammatory drug (NSAID) Etoricoxib. Through the lens of quantum chemical
calculations, specifically Density Functional Theory (DFT), this document elucidates the
molecule's fundamental characteristics, offering insights valuable for drug design and materials
science.

Computational Methodology: The DFT Approach

The theoretical investigation of 6-Methylnicotinic acid's properties has been predominantly
carried out using Density Functional Theory (DFT), a robust computational method for studying
the electronic structure of many-body systems.

Experimental Protocol: The equilibrium geometry and harmonic frequencies of 6-
Methylnicotinic acid were determined and analyzed at the DFT level. The calculations were
performed using the Gaussian 09 software package. A popular hybrid functional, B3LYP, which
combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation
functional, was employed. The 6-311+G(d,p) basis set was utilized for these computations. To
ensure the optimized geometry corresponds to a true local minimum on the potential energy
surface, vibrational frequency calculations were performed, confirming the absence of
imaginary frequencies. As DFT methods tend to overestimate vibrational frequencies, a uniform
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scaling factor of 0.9679 was applied to the calculated wavenumbers for better agreement with
experimental data.
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Caption: A flowchart of the quantum chemical calculation process.

Structural and Vibrational Properties

The molecular structure of 6-Methylnicotinic acid has been optimized to determine its most
stable conformation. The calculations reveal that the molecule's skeleton is not perfectly planar.
Specifically, the methyl group deviates from the plane of the heterocyclic ring. The optimized
geometric parameters show good agreement with experimental X-ray diffraction (XRD) data.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond Length (A) Bond/Dihedral Angle (°)
C=0 1.208

C-O 1.359

O-H 0.969

C(5)-C(13) 1.504

C(4)-C(17) 1.482

01-C4-C17 - 112.7
01-C4-03 - 122.1
03-C4-C17 - 125.2
H6-C5-C13-N16 - 58.8
H7-C5-C13-N16 - -58.5

Data sourced from Srivastava et al. (2012).

Vibrational analysis is crucial for confirming the stability of the optimized structure and for
interpreting experimental infrared (IR) and Raman spectra. A good agreement between the
calculated and experimental vibrational modes has been observed.

Electronic Properties and Chemical Reactivity
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The electronic properties of a molecule are key to understanding its reactivity, stability, and
intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The
HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy
indicates its capacity to accept electrons.[1] The energy gap between the HOMO and LUMO is
an important indicator of molecular stability and reactivity.[1][2] A smaller energy gap suggests
higher reactivity.

The calculated frontier orbital energy gap for 6-Methylnicotinic acid is 5.4352 eV (0.19974
a.u.), which indicates it is a relatively soft and polarizable molecule.

Table 2: Calculated Electronic Properties

Property Value

HOMO Energy -0.27643 a.u.

LUMO Energy -0.07669 a.u.
HOMO-LUMO Energy Gap (AE) 0.19974 a.u. (5.4352 eV)
Mean Polarizability <a> 95.953 a.u.

Total Hyperpolarizability () 1363.6 a.u.

Data sourced from Srivastava et al. (2012).

The MESP map is a valuable tool for visualizing the charge distribution within a molecule and
for predicting sites of electrophilic and nucleophilic attack. The MESP of 6-Methylnicotinic
acid reveals three primary electron-rich regions, indicated by red color, around the two oxygen
atoms of the carboxylic group and the nitrogen atom of the pyridine ring. Conversely, the
hydrogen atoms are characterized by a positive potential (blue regions), making them
susceptible to nucleophilic attack.
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Relationship between Electronic Properties and Reactivity
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Caption: The link between calculated properties and chemical behavior.

Molecular Docking Insights

While specific molecular docking studies for 6-Methylnicotinic acid itself were not detailed in
the provided search context, the broader class of nicotinic acid derivatives has been
investigated for their biological activity through such methods.[3][4] Molecular docking is a
computational technique used to predict the preferred orientation of one molecule to a second
when bound to each other to form a stable complex.[5] This is crucial in drug development for
understanding how a ligand might interact with a protein target. For instance, derivatives of
nicotinic acid have been docked with enzymes like Escherichia coli Nitroreductase, revealing
key hydrogen bond interactions with amino acid residues.[3] These studies highlight the
potential of the nicotinic acid scaffold in designing new therapeutic agents.
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Conclusion

Quantum chemical calculations, particularly using DFT, provide a powerful framework for
understanding the molecular properties of 6-Methylnicotinic acid. The theoretical data on its
geometry, vibrational frequencies, and electronic characteristics are in good agreement with
experimental findings and offer a detailed picture of its stability and reactivity. The insights
gained from HOMO-LUMO analysis and MESP maps are particularly valuable for predicting its
behavior in chemical reactions and its potential for forming intermolecular interactions, which is
fundamental knowledge for its application in pharmaceutical synthesis and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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